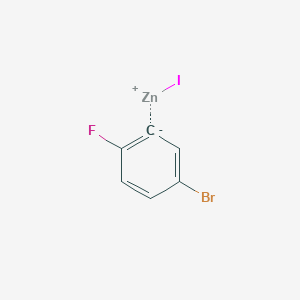
5-Bromo-2-fluorophenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-Bromo-2-fluorophenylzinc iodide, is a type of organozinc reagent, which is a class of reagents widely used in organic synthesis, particularly in cross-coupling reactions. These reagents are known for their ability to form carbon-carbon bonds by reacting with various electrophiles. Although the provided papers do not directly discuss 5-Bromo-2-fluorophenylzinc iodide, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the properties and potential reactions of 5-Bromo-2-fluorophenylzinc iodide.
Synthesis Analysis
The synthesis of organozinc compounds typically involves the treatment of an organic halide with active zinc. For instance, the preparation of 5-bromo-2-pyridylzinc iodide is achieved by treating 5-bromo-2-iodopyridine with active zinc, leading to the selective oxidative addition to the carbon-iodine bond under mild conditions . This method could potentially be applied to synthesize 5-Bromo-2-fluorophenylzinc iodide by using a suitable bromo-fluorophenyl iodide precursor and active zinc.
Molecular Structure Analysis
The molecular structure of organozinc reagents is characterized by the presence of a zinc atom bonded to an organic moiety. The structure is influenced by the electronic properties of the substituents on the aromatic ring. For example, the presence of electron-withdrawing groups such as bromo and fluoro could affect the reactivity of the zinc center . The molecular structure is crucial as it determines the reactivity and selectivity of the organozinc reagent in various chemical reactions.
Chemical Reactions Analysis
Organozinc reagents are versatile in cross-coupling reactions. The copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate demonstrates the high reaction efficiency and excellent functional group compatibility of such reactions . Similarly, 5-Bromo-2-fluorophenylzinc iodide could be expected to participate in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, expanding the toolkit for synthesizing complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of organozinc reagents like 5-Bromo-2-fluorophenylzinc iodide are influenced by the halogen substituents on the aromatic ring. These substituents can affect the stability, solubility, and reactivity of the organozinc compound. The presence of a bromine and a fluorine atom is likely to increase the reactivity of the zinc center due to their electronegative nature, which could facilitate the formation of carbon-zinc bonds and subsequent transmetalation steps in cross-coupling reactions . The operational simplicity and functional group compatibility highlighted in the synthesis of aryldifluorophosphonates suggest that similar properties could be expected for 5-Bromo-2-fluorophenylzinc iodide .
科学的研究の応用
Synthesis and Applications in Organic Chemistry
5-Bromo-2-fluorophenylzinc iodide is a reagent used in organic synthesis. One study describes the preparation of a related reagent, 5-bromo-2-pyridylzinc iodide, through a direct preparation method. This reagent was then employed in various coupling reactions to yield cross-coupling products, illustrating its utility in organic synthesis (Rieke & Kim, 2011).
Another research explored the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones using a compound similar to 5-Bromo-2-fluorophenylzinc iodide. This involved the Suzuki reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with a range of aryl iodides, demonstrating the compound's role in the development of novel organic structures (Sutherland & Gallagher, 2003).
Medicinal Chemistry and Radiopharmaceuticals
In medicinal chemistry, analogues of 5-Bromo-2-fluorophenylzinc iodide have been synthesized for tumor imaging. One study synthesized 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, investigating their distribution in mice with Lewis lung tumors. These compounds demonstrated in vivo stability and potential for imaging applications (Mercer, Xu, Knaus, & Wiebe, 1989).
Analytical Chemistry
In analytical chemistry, compounds like 5-Bromo-2-fluorophenylzinc iodide have been used in the development of new iodide ion-selective electrodes. One study described electrodes based on various carriers, demonstrating their utility in potentiometric measurements and indicating the broad applicability of halogenated compounds in sensor development (Shokrollahi et al., 2009).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Organozinc compounds like this are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
5-Bromo-2-fluorophenylzinc iodide is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organozinc compound. In transmetalation, the organozinc group is transferred from zinc to palladium .
Biochemical Pathways
Its role in sm coupling reactions suggests it could be involved in the synthesis of complex organic molecules . These reactions are crucial for creating new carbon-carbon bonds, a fundamental process in organic chemistry and drug synthesis .
Result of Action
The primary result of 5-Bromo-2-fluorophenylzinc iodide’s action in a SM coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The efficacy and stability of 5-Bromo-2-fluorophenylzinc iodide, like many organozinc reagents, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the temperature, and the pH of the reaction environment . The compound is generally stable under mild, functional group tolerant reaction conditions .
特性
IUPAC Name |
1-bromo-4-fluorobenzene-5-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-1-3-6(8)4-2-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBZVUIKVHZVJI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C=C1Br)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

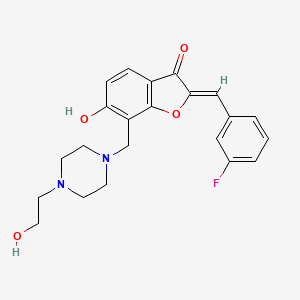
![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)
![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)
![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)
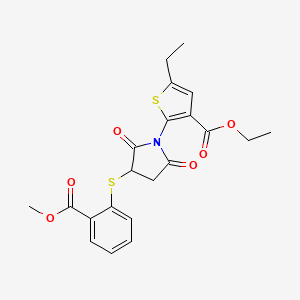

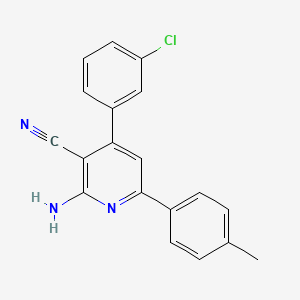
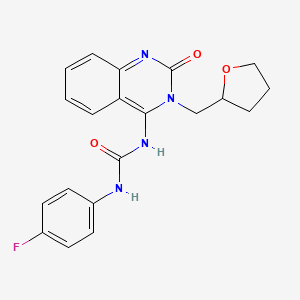

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)